3,5-Dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid
Overview
Description
3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid is a carbonyl compound.
Scientific Research Applications
Polyketides and Secondary Metabolites
The compound is involved in the study of polyketides and their derivatives, particularly in the context of endophytic fungi. A study by Li et al. (2018) investigated secondary metabolites originated from polyketide biosynthesis, suggesting the role of similar compounds in natural product chemistry and potential bioactivity. This area of research is significant in understanding the biodiversity of secondary metabolites and their applications in drug discovery and development (Li et al., 2018).
Cytoprotective Effects
Research by Kil et al. (2018) explored compounds structurally related to 3,5-Dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid for their cytoprotective effects. This research is crucial in understanding how such compounds can be used to protect cells from oxidative damage, with potential implications in treating diseases related to oxidative stress (Kil et al., 2018).
Hepatobiliary Excretion Study
A study by Shingaki et al. (2013) utilized a derivative of this compound in the context of hepatobiliary excretion, using positron emission tomography (PET) for noninvasive measurement. This research is significant for the development of diagnostic tools and understanding the hepatobiliary transport mechanisms, potentially aiding in the treatment of liver diseases (Shingaki et al., 2013).
Synthesis and Chemical Properties
Research by Ohigashi et al. (2013) focused on the synthesis of related compounds, highlighting the importance of understanding chemical properties and synthesis pathways for the development of pharmaceuticals. This research contributes to the field of synthetic chemistry and its application in drug development (Ohigashi et al., 2013).
Antimicrobial and Antioxidant Activities
A study by Duong et al. (2022) on compounds related to this compound showed antimicrobial activities. This research has implications in the development of new antibiotics and treatments for infections (Duong et al., 2022).
Properties
IUPAC Name |
3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZYXOIXSAXUGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861034 | |
Record name | 3,5-Dihydroxy-7-{6-hydroxy-2-methyl-8-[(2-methylbutanoyl)oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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